molecular formula C9H15ClN2 B13777601 1-Phenyl-1-hydrazinopropane hydrochloride CAS No. 63991-92-4

1-Phenyl-1-hydrazinopropane hydrochloride

Cat. No.: B13777601
CAS No.: 63991-92-4
M. Wt: 186.68 g/mol
InChI Key: ZUYBLYYJKIRVEM-UHFFFAOYSA-N
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Description

1-Phenyl-1-hydrazinopropane hydrochloride is a hydrazine derivative featuring a phenyl group and a propane backbone. Hydrazine derivatives are widely used in organic synthesis, pharmaceuticals, and analytical chemistry due to their reactivity as nucleophiles or intermediates in heterocycle formation .

Properties

CAS No.

63991-92-4

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

(1-phenylpropylamino)azanium;chloride

InChI

InChI=1S/C9H14N2.ClH/c1-2-9(11-10)8-6-4-3-5-7-8;/h3-7,9,11H,2,10H2,1H3;1H

InChI Key

ZUYBLYYJKIRVEM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)N[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-1-hydrazinopropane hydrochloride typically involves the reaction of phenylhydrazine with propanal in the presence of hydrochloric acid. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired hydrazine derivative. Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

  • Synthetic Route

      Starting Materials: Phenylhydrazine and propanal.

      Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst.

      Procedure: Phenylhydrazine is added to a solution of propanal in an appropriate solvent, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

  • Industrial Production

      Optimization: Industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

      Purification: Advanced purification techniques such as column chromatography or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

1-Phenyl-1-hydrazinopropane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazine functional group, which is highly reactive.

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.

      Products: Oxidation of this compound can lead to the formation of corresponding azines or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis of the hydrazine group.

      Products: Reduction can yield the corresponding amine derivatives.

  • Substitution

      Reagents: Halogenating agents or alkylating agents.

      Conditions: The reaction is carried out in an organic solvent, often under reflux conditions.

      Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the hydrazine moiety.

Scientific Research Applications

1-Phenyl-1-hydrazinopropane hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry

      Synthesis of Heterocycles: It is used as a building block for the synthesis of various heterocyclic compounds.

      Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

  • Biology

      Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.

      Biological Assays: It is used in assays to study the interaction of hydrazine derivatives with biological molecules.

  • Medicine

      Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Pharmacological Studies: It is used in pharmacological studies to understand its mechanism of action and potential side effects.

  • Industry

      Material Science: It is used in the development of new materials with unique properties.

      Chemical Manufacturing: It serves as an intermediate in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-hydrazinopropane hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The hydrazine group is known to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the observed biological effects.

  • Molecular Targets

      Enzymes: It can inhibit enzymes involved in metabolic pathways, affecting cellular metabolism.

      Receptors: It may interact with cellular receptors, altering signal transduction pathways.

  • Pathways

      Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

      Apoptosis: It may trigger apoptotic pathways, leading to programmed cell death in certain cell types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and safety differences between 1-Phenyl-1-hydrazinopropane hydrochloride and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Structure Applications Safety Profile
Phenylhydrazine Hydrochloride 59-88-1 C₆H₅NHNH₂·HCl 144.61 Phenyl group + hydrazine Analytical reagent (e.g., carbonyl detection ), synthesis of dyes and drugs Acute toxicity (oral, dermal), irritant
1-Benzyl-1-phenylhydrazine Hydrochloride 5705-15-7 C₁₃H₁₅ClN₂ 234.73 Benzyl + phenyl substituents Intermediate in organic synthesis, potential pharmaceutical research Limited hazard data; handle with standard lab precautions
1-Propylhydrazine Hydrochloride N/A C₃H₉N₂·HCl 122.58 Propyl chain + hydrazine Alkylating agent in specialty chemical synthesis No significant hazards reported; low acute toxicity
(4-Ethylphenyl)hydrazine Hydrochloride 53661-18-0 C₈H₁₀N₂·HCl 174.64 Ethyl-substituted phenyl group Pharmaceutical intermediates, agrochemical research High purity (>98%); stringent quality control for industrial use
1-Phenyl-3-pyrrolidinopropan-1-one Hydrochloride 886-06-6 C₁₄H₁₉NO·HCl 253.77 Ketone + pyrrolidine substituent Pharmaceutical secondary standard (e.g., trihexyphenidyl analog ) Requires PPE; avoid inhalation/contact (SDS recommendations )

Key Research Findings and Insights

Structural Influence on Reactivity

  • Phenyl vs. Alkyl Substituents : Phenylhydrazine hydrochloride (CAS 59-88-1) exhibits higher reactivity in carbonyl condensation reactions compared to alkyl hydrazines (e.g., 1-propylhydrazine hydrochloride) due to aromatic stabilization of intermediates .
  • Bulkier Groups : 1-Benzyl-1-phenylhydrazine hydrochloride (CAS 5705-15-7) shows steric hindrance, reducing nucleophilicity but enhancing selectivity in coupling reactions .

Data Gaps and Limitations

  • This compound: Specific data on synthesis, stability, and industrial applications are absent in the evidence. Further studies are needed to characterize its properties.
  • Long-Term Toxicity: Limited information exists on chronic exposure risks for benzyl- and alkyl-substituted hydrazines .

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